

In-Depth Technical Guide: 6-Bromo-5-methylpicolinic Acid in Drug Discovery

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Compound of Interest

Compound Name: **6-Bromo-5-methylpicolinic acid**

Cat. No.: **B596451**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of **6-bromo-5-methylpicolinic acid**, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Data

6-Bromo-5-methylpicolinic acid is a substituted pyridine derivative. Its chemical structure incorporates a carboxylic acid, a methyl group, and a bromine atom, making it a versatile scaffold for the synthesis of more complex molecules.

Property	Value	Citations
Molecular Formula	C ₇ H ₆ BrNO ₂	[1]
Molecular Weight	216.03 g/mol	[1]
IUPAC Name	6-bromo-5-methylpyridine-2-carboxylic acid	
CAS Number	1211516-25-4	[1]

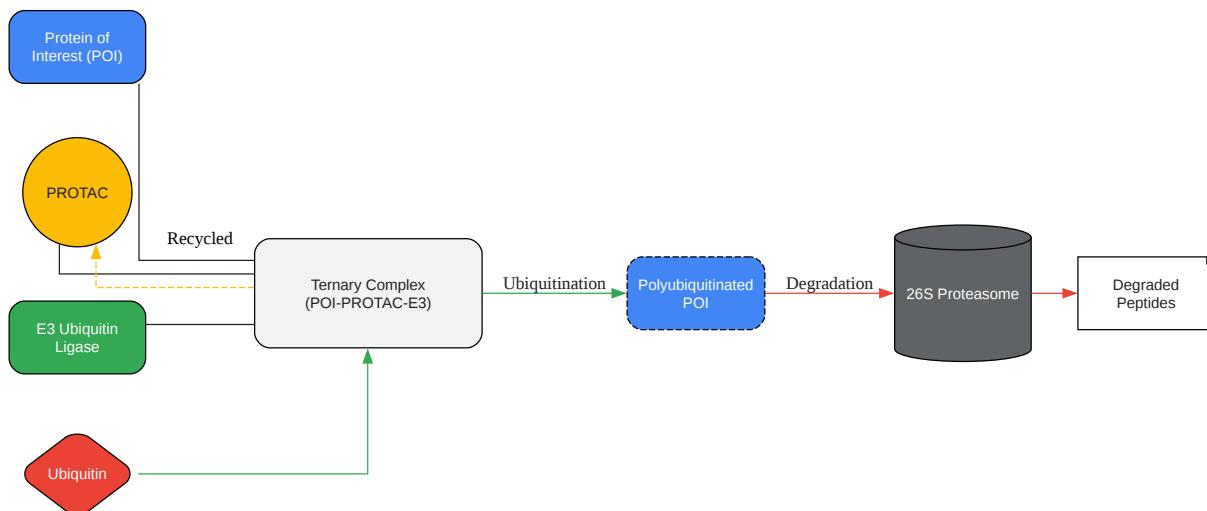
Role in Targeted Protein Degradation

6-Bromo-5-methylpicolinic acid and its derivatives serve as crucial intermediates in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).^[2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful therapeutic modality.^[3]

The pyridine core of **6-bromo-5-methylpicolinic acid** is a common motif in biologically active molecules.^[1] The bromine atom is particularly important as it allows for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the attachment of this fragment to a linker, which is a key component of a PROTAC molecule.^[1] The carboxylic acid group can be readily converted to an amide, providing another reactive handle for linker attachment or for coupling to a ligand for an E3 ubiquitin ligase or the protein of interest.^[1]

Mechanism of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.^{[4][5]} This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.^[4] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.^[5]

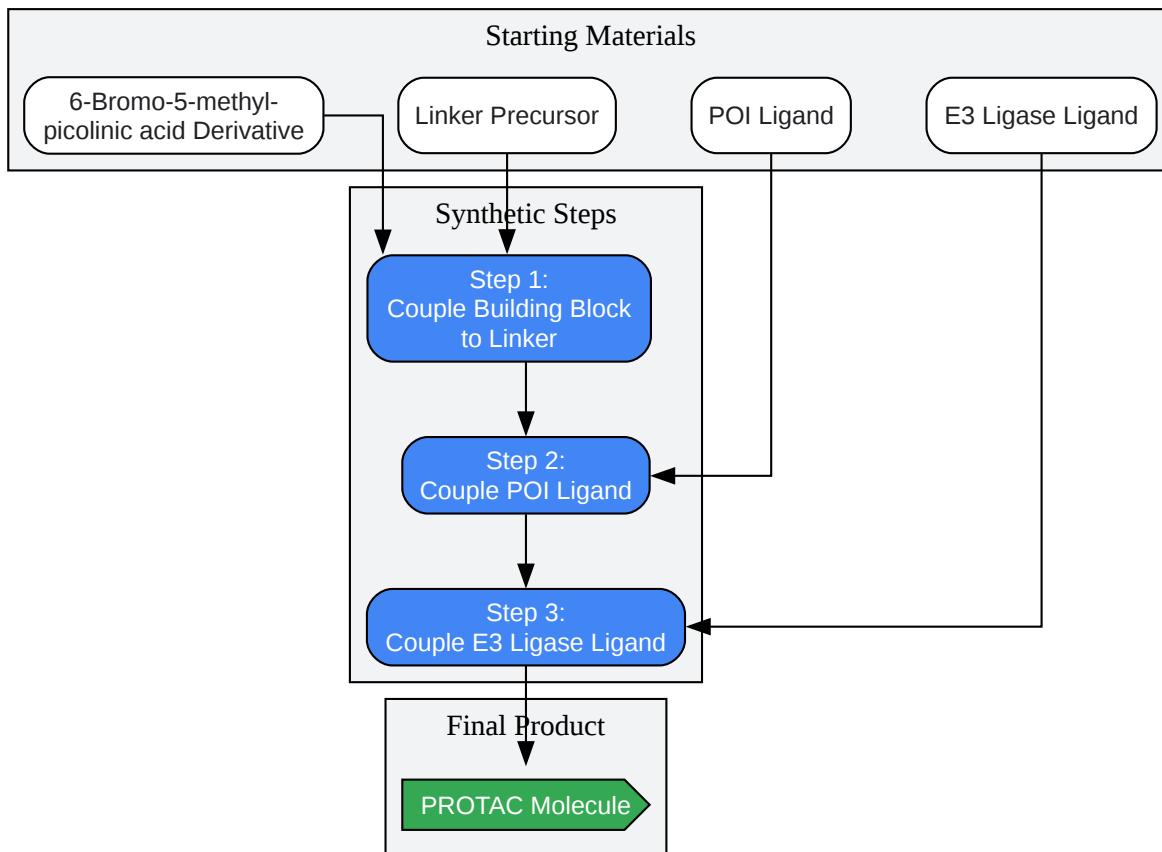


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PROTAC-mediated protein degradation pathway.

Synthetic Workflow: Application as a Building Block

The primary utility of **6-bromo-5-methylpicolinic acid** in drug discovery is as a versatile building block for constructing larger, more complex molecules like PROTACs. The following diagram illustrates a generalized synthetic workflow where a derivative of **6-bromo-5-methylpicolinic acid** is incorporated into a PROTAC.



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Generalized workflow for PROTAC synthesis.

Experimental Protocols

While specific, detailed protocols for the synthesis of PROTACs are highly dependent on the nature of the target protein and the chosen ligands, the following represents a generalized, representative procedure for the key coupling steps involved in assembling a PROTAC using a bromo-picolinic acid-derived building block. These steps are typically performed in a sequential manner.

Protocol 1: Coupling of Bromo-Picolinic Acid Derivative to a Linker

This step often involves a nucleophilic substitution or a cross-coupling reaction.

- Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the **6-bromo-5-methylpicolinic acid** derivative (1 equivalent) and the linker precursor (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO).
- Reagent Addition: Add the appropriate base (e.g., K_2CO_3 , DIPEA, 2-3 equivalents) and, if necessary, a catalyst (e.g., a palladium catalyst for cross-coupling reactions).
- Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 60-100 °C) for a period of 2-24 hours.
- Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of the Linker-Picolinamide Intermediate to a POI or E3 Ligase Ligand

This is a common method for joining the fragments of a PROTAC.

- Activation: Dissolve the ligand containing a carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF). Add a peptide coupling agent (e.g., HATU, HOBr/EDC, 1.1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling: Add a solution of the amine-functionalized linker-picolinamide intermediate (1-1.2 equivalents) to the activated carboxylic acid solution.
- Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours.
- Monitoring: Monitor the reaction progress by LC-MS.

- Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 1. Purify the crude PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final PROTAC using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

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